molecular formula C10H7BrClNO B1479245 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole CAS No. 1395225-00-9

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole

Cat. No. B1479245
CAS RN: 1395225-00-9
M. Wt: 272.52 g/mol
InChI Key: KLUHBGYTTCTOOB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole, often abbreviated as BMCPO, is an organic compound of the oxazole class. It is a colorless crystalline solid that is soluble in a variety of organic solvents. BMCPO has a wide range of applications in the field of scientific research, including use as a reagent in organic synthesis, as a fluorescent dye, and as a probe for studying the structure and dynamics of proteins and other biomolecules.

Scientific Research Applications

Synthesis and Reactivity

Synthetic Routes and Reactivity : The research on 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole and its analogues highlights their utility as versatile scaffolds for further chemical synthesis. These compounds can undergo various substitution reactions to yield a plethora of derivatives with potential biological activities. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. The bromomethyl analogues, being more reactive than their chloromethyl counterparts, serve as effective agents in the C-alkylation of stabilized carbanions, leading to concise syntheses of significant compounds like Oxaprozin (Patil & Luzzio, 2016). Additionally, a simple and efficient method has been described for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and their chloromethyl variants, demonstrating high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

Antibacterial Activity

Biological Applications : Derivatives of this compound have been explored for their biological activities as well. For example, novel N2-hydroxymethyl and N2-aminomethyl derivatives of similar triazole compounds were synthesized and assessed for antibacterial efficacy against various bacterial strains, revealing potential antimicrobial properties (Plech et al., 2011).

Cross-Coupling Reactions

Cross-Coupling Utility : The compound 4-Bromomethyl-2-chlorooxazole, closely related to the query molecule, has been used as a novel oxazole building block for synthesizing a range of 2,4-disubstituted oxazoles. Through palladium-catalyzed cross-coupling reactions, various 4-substituted-2-chlorooxazoles were obtained, highlighting the selectivity for the 4-bromomethyl position and the versatility in subsequent coupling at the 2-chloro-position (Young, Smith, & Taylor, 2004).

Anticancer and Antimicrobial Potential

Anticancer and Antimicrobial Derivatives : Further research into the derivatives of oxazole compounds, incorporating the 5-(Bromomethyl)-2-(3-chlorophenyl) motif, has led to the synthesis of molecules with pronounced anticancer and antimicrobial activities. Novel 1,3-oxazole clubbed pyridyl-pyrazolines were investigated for their anticancer activity against various cancer cell lines and exhibited promising results, in addition to their in vitro antibacterial and antifungal properties (Katariya, Vennapu, & Shah, 2021).

Neurotrophic Factor Inducers

Neurotrophic Effects : Some 5-(omega-aryloxyalkyl)oxazole derivatives have shown significant activity in increasing brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. This suggests potential applications in treating neurodegenerative diseases or nerve damage (Maekawa et al., 2003).

properties

IUPAC Name

5-(bromomethyl)-2-(3-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUHBGYTTCTOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole
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5-(Bromomethyl)-2-(3-chlorophenyl)oxazole
Reactant of Route 3
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole
Reactant of Route 4
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole

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